molecular formula C17H16O B8561339 4-(3-Methoxyphenyl)-1,2-dihydronaphthalene CAS No. 107328-74-5

4-(3-Methoxyphenyl)-1,2-dihydronaphthalene

Cat. No. B8561339
CAS RN: 107328-74-5
M. Wt: 236.31 g/mol
InChI Key: FYJUUZAHTXLVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methoxyphenyl)-1,2-dihydronaphthalene is a useful research compound. Its molecular formula is C17H16O and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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properties

CAS RN

107328-74-5

Product Name

4-(3-Methoxyphenyl)-1,2-dihydronaphthalene

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

4-(3-methoxyphenyl)-1,2-dihydronaphthalene

InChI

InChI=1S/C17H16O/c1-18-15-9-4-8-14(12-15)17-11-5-7-13-6-2-3-10-16(13)17/h2-4,6,8-12H,5,7H2,1H3

InChI Key

FYJUUZAHTXLVRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CCCC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of the Grignard reagent derived from 50 g (0.27 mol) of 3-bromoanisole in 200 ml of dry THF was treated with a solution of alpha-tetralone in 100 ml of THF added over 1 hour while maintaining the internal temperature at 15°-25° C. After stirring overnight, the mixture was diluted with 500 ml of ether and quenched with 200 ml of 20% aqueous ammonium chloride. The aqueous layer was extracted with 200 ml of ether. The combined organic layers were dried over MgSO4 and evaporated to 66.5 g of the oily alcohol. This was dissolved in 450 ml of dry toluene containing 0.020 g of p-toluenesulfonic acid and refluxed overnight in a Dean-Stark apparatus. After cooling, the mixture was washed with 100 ml of 5% sodium bicarbonate, with 100 ml of water, and then with 100 ml of brine. The mixture was dried over MgSO4 and evaporated. The residue was distilled under reduced pressure to give the title compound, b.p. (0.5 mm) 158°-162° C.
[Compound]
Name
Grignard reagent
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Synthesis routes and methods II

Procedure details

A solution of the Grignard reagant derived from 50 g (0.27 mol) of 3-bromoanisole in 200 ml of dry THF was treated with a solution of alpha-tetralone in 100 ml of THF added over 1 hour while maintaining the internal temperature at 15°-25° C. After stirring overnight, the mixture was diluted with 500 ml of ether and quenched with 200 ml of 20% aqueous ammonium chloride. The aqueous layer was extracted with 200 ml of ether. The combined organic layers were dried over MgSO4 and evaporated to 66.5 g of the oily alcohol. This was dissolved in 450 ml of dry toluene containing 0.020 g of p-toluenesulfonic acid and refluxed overnight in a Dean-Stark apparatus. After cooling, the mixture was washed with 100 ml of 5% sodium bicarbonate, with 100 ml of water, and then with 100 ml of brine. The mixture was dried over MgSO4 and evaporated. The residue was distilled under reduced pressure to give the title compound, b.p. (0.5 mm) 158°-162° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

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